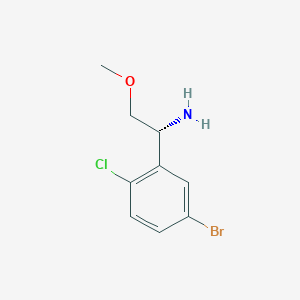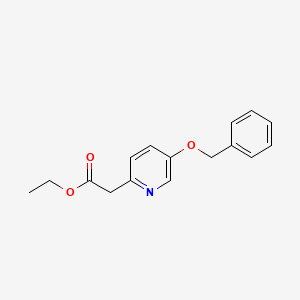
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridylamines. These compounds are often used in various chemical and biological applications due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:
Reagents: Pyridine derivative, amine, catalysts.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine: can be compared with other pyridylamines, such as:
Uniqueness
Structural Features: The presence of the dichloro groups and the specific stereochemistry.
Reactivity: Unique reactivity patterns compared to other pyridylamines.
Propriétés
Formule moléculaire |
C7H8Cl2N2 |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
Clé InChI |
IEIMANXIFJWWFP-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
SMILES canonique |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)
![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)

